molecular formula C30H50O2 B594986 Epigermanidiol CAS No. 10179-23-4

Epigermanidiol

Cat. No.: B594986
CAS No.: 10179-23-4
M. Wt: 442.728
InChI Key: CZZAATCPIWGYJB-AIAIBBELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epigermanidiol is a triterpene compound that has been isolated from various plant sources, including Marsypianthes chamaedrys Triterpenes are a class of chemical compounds composed of three terpene units with the molecular formula C30H48

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of epigermanidiol typically involves the extraction from natural sources. The extraction process often includes the use of solvents such as hexane to isolate the compound from plant materials . The identification and purification of this compound are achieved through spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial Production Methods

Industrial production of this compound is less common due to its natural abundance in certain plants. advancements in biotechnology and synthetic biology may pave the way for large-scale production through microbial fermentation or plant cell culture techniques.

Chemical Reactions Analysis

Types of Reactions

Epigermanidiol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound oxide.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.

    Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid, sulfuric acid).

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of epigermanidiol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:

    Modulation of Enzyme Activity: this compound can inhibit or activate specific enzymes involved in metabolic pathways.

    Interaction with Cellular Receptors: The compound may bind to cellular receptors, influencing signal transduction pathways.

    Antioxidant Activity: this compound exhibits antioxidant properties, protecting cells from oxidative stress and damage.

Comparison with Similar Compounds

Epigermanidiol is structurally similar to other triterpenes such as:

Uniqueness

This compound stands out due to its specific biological activities and potential therapeutic applications. Its unique chemical structure allows for diverse chemical modifications, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2R,3R,4aR,6aS,6aR,6bR,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicene-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)17-25)9-10-23-28(6)18-21(31)24(32)26(3,4)22(28)11-12-30(23,29)8/h17,19,21-24,31-32H,9-16,18H2,1-8H3/t19-,21-,22+,23-,24+,27-,28+,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZAATCPIWGYJB-AIAIBBELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(C2=C1)CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@]3([C@@H](C1=CC(CC2)(C)C)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.